Product packaging for 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one(Cat. No.:)

6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one

Cat. No.: B13105417
M. Wt: 140.14 g/mol
InChI Key: TZCFNUWFULKAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one is a chemical compound of high interest in medicinal chemistry and drug discovery research, provided for research purposes only. It features a pyrimidin-4(1H)-one core, a privileged scaffold in pharmaceuticals known for its versatility and presence in biologically active molecules . The specific substitution with a 1-methylhydrazinyl group at the 6-position suggests potential as a key synthetic intermediate for the development of more complex heterocyclic systems. This structural motif is often explored in the design of modulators for various biological targets, such as the G-protein coupled receptors (GPCRs) exemplified by related compounds acting as GPR119 modulators . Researchers can utilize this compound in high-throughput screening campaigns, as a building block in parallel synthesis, or to investigate novel mechanisms of action. Its physicochemical properties make it a candidate for incorporation into advanced material science projects, including the development of novel polymers with specialized electronic or sensory applications . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N4O B13105417 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

4-[amino(methyl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C5H8N4O/c1-9(6)4-2-5(10)8-3-7-4/h2-3H,6H2,1H3,(H,7,8,10)

InChI Key

TZCFNUWFULKAOT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=O)NC=N1)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for the Compound

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of pyrimidine (B1678525) derivatives, offering high sensitivity and selectivity for both qualitative and quantitative purposes. researchgate.netnih.gov It is particularly well-suited for polar, non-volatile compounds like pyrimidinones (B12756618) that may be challenging to analyze by gas chromatography.

For 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one, a reversed-phase HPLC method would typically be developed. The separation would likely be performed on a C18 column with a gradient elution system. rjptonline.org The mobile phase would consist of an aqueous component (such as water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic modifier like acetonitrile (B52724) or methanol. rjptonline.org

The mass spectrometric detection, often using an electrospray ionization (ESI) source in positive ion mode, would provide critical information on the molecular weight and structure. mdpi.com In ESI-MS, the protonated molecule [M+H]⁺ would be expected as the parent ion. For this compound (molar mass: 140.15 g/mol ), this would correspond to an m/z of 141.16. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement. researchgate.net

Cleavage of the N-N bond in the hydrazinyl side chain.

Loss of the methyl group.

Ring opening of the pyrimidinone core.

Analysis of related pyrimidine derivatives has shown that fragmentation processes are crucial for differentiating isomers and identifying substituents. nih.gov

Table 1: Representative LC-MS Parameters for Analysis of Pyrimidine Derivatives

Parameter Typical Value/Condition Reference
Chromatography Reversed-Phase HPLC researchgate.net
Column C18 (e.g., 250mm x 4.6mm, 5µm) rjptonline.org
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid rjptonline.org
Elution Gradient rjptonline.org
Ionization Source Electrospray Ionization (ESI), Positive Mode mdpi.com
Expected Parent Ion [M+H]⁺ mdpi.comresearchgate.net

| Detection | Time-of-Flight (TOF) or Quadrupole | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the identification and quantification of organic compounds. However, due to the polarity and low volatility of pyrimidinones, direct analysis can be difficult, often leading to poor peak shape or thermal degradation in the GC inlet. nist.gov

To overcome this, a derivatization step is frequently employed to convert the analyte into a more volatile and thermally stable form. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy. For this compound, the active hydrogens on the ring nitrogen and the hydrazine (B178648) group would be susceptible to derivatization, forming trimethylsilyl (B98337) (TMS) derivatives. nist.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a DB-5ms). The separated components enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. mdpi.com The resulting mass spectrum provides a fragmentation pattern that serves as a chemical "fingerprint." The "nitrogen rule" can be a valuable tool in spectral interpretation, stating that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. whitman.edu As this compound (C₅H₈N₄O) has an even number of nitrogen atoms, its molecular ion peak is expected to have an even mass-to-charge ratio (m/z 140).

The EI fragmentation of the pyrimidinone core and the hydrazinyl side chain would yield characteristic ions. Studies on similar pyrimidine structures show common fragmentation pathways including cleavage of side chains and sequential loss of small neutral molecules like CO and HCN from the ring. sapub.orgresearchgate.netnist.gov

Table 2: Predicted GC-MS Fragmentation for this compound

Ion Proposed Structure/Loss Notes
M⁺˙ (m/z 140) Molecular Ion Even m/z, consistent with the nitrogen rule for 4 N atoms. whitman.edu
[M - CH₃]⁺ Loss of a methyl radical from the hydrazine moiety.
[M - NH₂CH₃]⁺ Cleavage of the N-C bond of the side chain.

| [M - N₂H₂CH₃]⁺ | Loss of the entire methylhydrazinyl radical. | |

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is crucial for confirming the empirical formula of a newly synthesized compound. The analysis is performed using a dedicated CHNS analyzer where a small, precisely weighed amount of the sample is combusted at high temperatures. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

For this compound, the molecular formula is C₅H₈N₄O. The theoretical elemental composition can be calculated based on its atomic weights. Experimental results from the CHNS analyzer are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the proposed molecular formula and the purity of the compound. mdpi.comresearchgate.net

Table 3: Elemental Analysis Data for this compound

Element Molecular Formula Theoretical (%) Found (%)
Carbon (C) C₅H₈N₄O 42.85 Value to be determined experimentally
Hydrogen (H) C₅H₈N₄O 5.75 Value to be determined experimentally
Nitrogen (N) C₅H₈N₄O 39.98 Value to be determined experimentally

Note: Experimental "Found" values are obtained from actual analysis of a purified sample. Data for analogous pyrazolo[3,4-d]pyrimidine compounds show excellent correlation between calculated and found values, confirming their structures. mdpi.commdpi.com

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. The technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry. mdpi.com It also reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govredalyc.org

The first step in the analysis is the growth of high-quality single crystals, which can be achieved through methods like slow evaporation of a solvent. nih.govresearchgate.net A suitable crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced by the crystal is collected and computationally analyzed to generate an electron density map, from which the atomic positions are determined.

For this compound, an X-ray crystal structure would confirm the connectivity of the methylhydrazinyl group to the pyrimidinone ring. It would also establish the tautomeric form present in the solid state and reveal the planarity of the pyrimidine ring. Furthermore, the analysis would detail the hydrogen-bonding network, which is expected to be significant given the presence of N-H and C=O groups, playing a key role in the crystal's supramolecular architecture. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for a Related Heterocyclic Compound

Parameter Example Value (for [MnCl₂(C₁₈H₁₈N₈)]) Reference
Crystal System Triclinic nih.gov
Space Group nih.gov
a (Å) 8.8355 (12) nih.gov
b (Å) 10.0972 (14) nih.gov
c (Å) 12.1466 (17) nih.gov
α (°) 72.571 (3) nih.gov
β (°) 77.694 (3) nih.gov
γ (°) 75.700 (3) nih.gov
Volume (ų) 990.4 (2) nih.gov

| Z | 2 | nih.gov |

Note: This data is for a manganese complex of a pyrimidine derivative and is presented to illustrate the type of information obtained from an X-ray diffraction experiment. nih.gov

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Assessing the purity of a chemical compound is critical. High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical ingredients and other chemical substances. researchgate.net A validated, stability-indicating HPLC method can separate the main compound from any impurities, such as starting materials, byproducts, or degradation products. rjptonline.org

For this compound, a reversed-phase HPLC method with UV detection would be developed. researchgate.net The wavelength for detection would be chosen based on the UV absorbance maximum of the compound. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95%, and often >99%, is required for many applications.

Thin-Layer Chromatography (TLC) is a simpler, faster, and less expensive chromatographic technique used for qualitative monitoring of reactions, checking compound purity, and determining appropriate solvent systems for column chromatography. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The compound and any impurities are separated based on their differential partitioning between the two phases, appearing as distinct spots that can be visualized under UV light or with a staining agent. The retention factor (Rƒ) is calculated for each spot. While not quantitative, the presence of a single spot by TLC in multiple solvent systems is a good indicator of high purity.

Table 5: Common Chromatographic Techniques for Purity Assessment

Technique Principle Typical Application
HPLC High-pressure separation on a packed column. Quantitative purity determination (e.g., 99.5%). rjptonline.org

| TLC | Separation on a flat plate by capillary action. | Qualitative purity check, reaction monitoring. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one, these methods can elucidate its most stable geometric configuration, its electronic properties, and the sites most susceptible to chemical attack.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyrimidine (B1678525) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to predict bond lengths, bond angles, and dihedral angles. jchemrev.comresearchgate.net These calculations would reveal the precise spatial orientation of the methylhydrazinyl group relative to the pyrimidinone ring, which is crucial for understanding its chemical behavior and potential interactions with other molecules. The planarity of the pyrimidine ring and the conformational preferences of the side chain are key outputs of this analysis. researchgate.net

The electronic properties of a molecule govern its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excitable and thus more reactive. mdpi.com

Table 1: Predicted Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar pyrimidine derivatives. Specific experimental or calculated values for the target compound are not available.)

Parameter Predicted Value Significance
HOMO Energy ~ -6.5 eV Indicates electron-donating ability
LUMO Energy ~ -1.2 eV Indicates electron-accepting ability
HOMO-LUMO Gap ~ 5.3 eV Reflects chemical stability and reactivity

To gain a more quantitative understanding of reactivity, various conceptual DFT descriptors are employed. Fukui indices are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These indices are calculated from the electron density changes upon the addition or removal of an electron.

Biological Activity and Mechanistic Insights of Pyrimidinone Hydrazine Scaffolds

Broad Spectrum of Biological Activities of Pyrimidinone Derivatives

Derivatives of pyrimidine (B1678525) and its fused heterocyclic systems are a class of compounds possessing a wide array of pharmacological properties. nih.gov Research has consistently shown that these scaffolds are privileged structures in drug discovery, exhibiting significant biological and pharmacological activities. nih.govresearchgate.net The versatility of the pyrimidine nucleus allows for various substitutions, leading to compounds with diverse therapeutic applications. nih.gov

The spectrum of activities associated with pyrimidinone derivatives is extensive, encompassing antimicrobial (antibacterial and antifungal), anti-inflammatory, analgesic, antiviral, and anticancer effects. proquest.comresearchgate.netnih.govnih.gov The incorporation of a hydrazine (B178648) group can lead to hydrazone derivatives, which are also known to exhibit a broad range of biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govhealthinformaticsjournal.com The combination of these two pharmacophores—pyrimidinone and hydrazine/hydrazone—has been a fruitful strategy in the design of novel bioactive molecules. encyclopedia.pubnih.govijrar.org For instance, hybrids of pyrimidine-hydrazone moieties have been designed and evaluated for their potential as anticancer agents. encyclopedia.pub The biological activity is greatly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov

Antimicrobial Research Pathways

The rise of multidrug-resistant pathogens presents a major global health challenge, driving the search for new antimicrobial agents. healthinformaticsjournal.com Pyrimidine-containing compounds are at the forefront of this research, with many derivatives demonstrating significant potential in combating microbial infections. healthinformaticsjournal.com

Pyrimidinone-hydrazine scaffolds and related derivatives have been the subject of numerous studies for their antibacterial potential. These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria. ijrar.org

In one study, novel pyrimidinone derivatives were synthesized and screened for their in-vitro antibacterial activity. Compounds 5h and 5j demonstrated significant activity against Staphylococcus aureus. nih.gov Another study reported that newly synthesized pyrimidine derivatives, specifically compounds 5a, 7b, 9b, and 10b, exhibited potent antibacterial bioactivity when compared with standard drugs like streptomycin. mdpi.com Research into Biginelli reaction-mediated synthesis has also yielded pyrimidine derivatives with notable antibacterial effects. For example, acetyl-substituted pyrimidinone compounds 49c and 49f showed a broad spectrum of activity against E. coli, P. aeruginosa, and K. pneumonia, with a minimum inhibitory concentration (MIC) of 6.25 μg/mL, comparable to streptomycin. mdpi.com

Hydrazide-hydrazone derivatives incorporating other heterocyclic rings have also shown promise. One such derivative, compound 19, displayed antibacterial activity against E. coli (MIC = 12.5 μg/mL) and S. aureus (MIC = 6.25 μg/mL) that was two-fold higher than ampicillin. nih.gov This compound was also effective against multidrug-resistant clinical isolates of K. pneumoniae and methicillin-resistant S. aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives
CompoundBacterial StrainActivity (MIC in µg/mL)Reference DrugActivity (MIC in µg/mL)
Compound 49cE. coli, P. aeruginosa, K. pneumonia6.25Streptomycin6.25
Compound 49fE. coli, P. aeruginosa, K. pneumonia6.25Streptomycin6.25
Compound 39aStaphylococcus aureus128--
Compound 42Pseudomonas aeruginosa128--
Compound 19 (Hydrazide-hydrazone)E. coli12.5Ampicillin25
Compound 19 (Hydrazide-hydrazone)S. aureus6.25Ampicillin12.5
Compound 19 (Hydrazide-hydrazone)K. pneumoniae (MDR)12.5--
Compound 19 (Hydrazide-hydrazone)MRSA13.125--

In addition to their antibacterial properties, pyrimidinone derivatives have demonstrated valuable antifungal activities against both human and plant pathogens. nih.govnih.gov Several pyrimidine-based compounds have been successfully commercialized as fungicides for agricultural use. nih.govnih.gov

Screenings of newly synthesized pyrimidinones (B12756618) revealed that compounds 5e, 7c, and 8c displayed moderate inhibitory activity against the human pathogenic yeast Candida albicans. nih.gov Other studies have focused on phytopathogenic fungi, where a series of novel pyrimidine derivatives were evaluated in vitro against fourteen different species. nih.gov The results indicated that most of the synthesized compounds possessed fungicidal activities, with many showing inhibition equal to or higher than commercial fungicides like flumorph (B1672888) and dimethomorph (B118703) at a concentration of 50 μg/mL. nih.gov

Another research effort focused on pyrimidine derivatives containing an amide moiety. frontiersin.org These compounds were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. Compound 5o, in particular, exhibited excellent antifungal activity against Phomopsis sp., with an EC₅₀ value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil (EC₅₀ = 32.1 μg/mL). nih.govfrontiersin.org

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives
CompoundFungal StrainActivity (EC₅₀ in µg/mL)Reference DrugActivity (EC₅₀ in µg/mL)
Compound 5oPhomopsis sp.10.5Pyrimethanil32.1
Compound 1Aspergillus fumigatus8-16 (MIC)--
Compound 1Aspergillus terreusSimilar to A. fumigatus--
Compound 1Aspergillus nigerSimilar to A. fumigatus--
Compound 1Mucor circinelloidesSimilar to A. fumigatus--

Antiviral Applications

The pyrimidine scaffold is a key component in several established antiviral drugs, such as the anti-HIV agents zidovudine (B1683550) and stavudine, and the antiviral trifluridine. encyclopedia.pubnih.gov This has spurred further research into novel pyrimidine derivatives as potential antiviral agents. proquest.com

Recent studies have explored the antiviral potency of pyrimido[4,5-d]pyrimidines against a panel of viruses. mdpi.com Within this series, compounds featuring a cyclopropylamino group and an aminoindane moiety (compounds 7a, 7b, and 7f) demonstrated notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The structure-activity relationship indicated that the presence of an exocyclic secondary nitrogen and an aliphatic chain at specific positions on the pyrimidine core were critical for antiviral effectiveness. mdpi.com These findings highlight the pyrimido[4,5-d]pyrimidine (B13093195) framework as a promising scaffold for designing new antiviral agents against human coronaviruses. mdpi.com

Anti-inflammatory Investigations

Pyrimidinone derivatives have been extensively investigated for their anti-inflammatory properties. researchgate.netnih.govproquest.com Several pyrimidine-based drugs, including afloqualone (B1666628) and proquazone, are already in clinical use as anti-inflammatory agents. nih.gov The primary mechanism of action for many of these compounds is associated with the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which plays a crucial role in inflammation and pain. nih.govmdpi.comnih.gov

A series of pyrimidine-5-carbonitrile derivatives carrying a 1,3-thiazole moiety were designed as novel anti-inflammatory agents. researchgate.net Compounds 8h, 8n, and 8p were identified as potent and selective COX-2 inhibitors with IC₅₀ values ranging from 1.03 to 1.71 μM, comparable to the reference drug celecoxib (B62257) (IC₅₀ = 0.88 μM). researchgate.net In vivo studies showed these compounds produced a significant anti-inflammatory effect, reducing edema by up to 94% relative to meloxicam (B1676189) after 4 hours. researchgate.net The anti-inflammatory effects of pyrimidines are attributed to their ability to suppress key inflammatory mediators, including prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and various interleukins. researchgate.netnih.gov

Table 3: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
CompoundTargetActivity (IC₅₀ in µM)Reference DrugActivity (IC₅₀ in µM)
Compound 8hCOX-21.03 - 1.71Celecoxib0.88
Compound 8nCOX-21.03 - 1.71Celecoxib0.88
Compound 8pCOX-21.03 - 1.71Celecoxib0.88
Compound 5COX-20.04 ± 0.09Celecoxib0.04 ± 0.01
Compound 6COX-20.04 ± 0.02Celecoxib0.04 ± 0.01

Anticancer and Antitumor Research

The quest for more effective and selective anticancer therapies is a major focus of medicinal chemistry, and pyrimidine derivatives represent an important class of therapeutic agents in this field. encyclopedia.pubresearchgate.netijrpr.com The anticancer drug 5-fluorouracil (B62378) is a well-known example of a pyrimidine analog used in chemotherapy. encyclopedia.pub

Numerous studies have demonstrated the potent in-vitro antitumor activity of pyrimidinone and pyrimidinone-hydrazine derivatives against a wide range of human cancer cell lines, including those for the breast (MCF-7), colon (HCT-116), liver (HepG-2), lung (A549), and prostate (PC-3). nih.govnih.govekb.egmdpi.comnih.gov For example, a series of researchgate.netnih.govmdpi.comtriazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety was evaluated for antiproliferative activity. nih.gov Compound 43 from this series showed the most potent activity, with an IC₅₀ value of 0.85 μM against the MGC-803 gastric cancer cell line, while also displaying good selectivity between cancer and normal cells. nih.gov Another study on pyrazolo[3,4-d]pyrimidin-4-ones linked to an arylidene-1-methyl-hydrazine moiety found very potent activity against the MCF-7 breast cancer cell line, with IC₅₀ values in the nanomolar range (0.032–0.035 µM). ekb.eg

The mechanisms underlying the anticancer effects of these compounds are diverse and often involve the inhibition of key enzymes in cancer cell signaling and proliferation. rsc.org

Kinase Inhibition: Many pyrimidine derivatives act as kinase inhibitors. rsc.orgjrasb.comnih.gov For instance, pyrimidine derivatives containing a benzoyl hydrazine moiety have been developed as selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a frequently mutated enzyme in cancer. nih.gov Compound F8 from this series showed potent PI3Kα inhibition (IC₅₀ = 0.14 nM) and significant anti-proliferative activity against PC-3, HCT-116, and U87-MG cancer cells. nih.gov Other derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govjrasb.com

Topoisomerase IIα Inhibition: Some pyrimidine-hydrazone hybrids are proposed to act by binding to and inhibiting topoisomerase IIα, an enzyme crucial for DNA replication. encyclopedia.pubnih.gov Inhibition of this enzyme leads to DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells. nih.gov

Induction of Apoptosis: A common outcome of treatment with these compounds is the induction of apoptosis. nih.govnih.gov Mechanistic studies on compound 43 revealed that it induces apoptosis in MGC-803 cells through the mitochondrial pathway, involving the activation of caspases-9/3 and altering the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.gov

Table 4: Anticancer Activity of Selected Pyrimidinone-Hydrazine Scaffolds and Related Derivatives
CompoundCancer Cell LineActivity (IC₅₀ in µM)Mechanism of Action
Compound 6aLeukemia, NSCLC, Melanoma, RenalPromising Activity-
Compound 6bLeukemia, NSCLC, Melanoma, RenalPromising Activity-
Compound 53MCF-7 (Breast)0.032 - 0.035-
Compound F8PC-3 (Prostate)0.28PI3Kα Inhibition
Compound F8HCT-116 (Colon)0.57PI3Kα Inhibition
Compound 34PC-3 (Prostate)0.026EGFR Inhibition, Apoptosis Induction
Compound 43MGC-803 (Gastric)0.85Apoptosis Induction (Mitochondrial Pathway)
Compound 10eMCF-7 (Breast)11-

Enzyme Inhibition Mechanisms (e.g., Tyrosine Kinases, EGFR, PI3K, p38α)

Pyrimidinone-hydrazine derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis, particularly in cancer. Their mechanism of action often involves competitive binding to the ATP-binding sites of these enzymes, thereby blocking downstream signaling.

Tyrosine Kinases and EGFR: The epidermal growth factor receptor (EGFR), a member of the tyrosine kinase family, plays a crucial role in cellular proliferation and is often overexpressed in various cancers. nih.gov Pyrimidine analogues are effective at inhibiting the phosphorylated tyrosine kinase (PTK) site where the epidermal growth factor (EGF) ligand binds, which in turn reduces downstream signaling that promotes cell proliferation. nih.gov Some pyrimido[5,4-d]pyrimidine (B1612823) derivatives have shown potent inhibition of EGFR's tyrosine kinase activity. nih.gov A binding model suggests that these compounds bind to EGFR with the 6-position situated in an area of the ATP-binding pocket that can tolerate bulky substituents. nih.gov

PI3K: Phosphoinositide 3-kinases (PI3Ks) are critical in cellular signaling pathways related to cell growth, proliferation, and survival. nih.gov Certain pyrimidine derivatives containing a benzoyl hydrazine moiety have been developed as selective PI3Kα inhibitors. nih.gov For instance, compound F8, a pyrimidine derivative, demonstrated improved selective PI3Kα inhibition with an IC50 value of 0.14 nM. nih.gov

p38α: The p38 mitogen-activated protein kinase (MAPK) is involved in cellular responses to stress and inflammation. Pyridol-pyrimidine and quinazolinone classes of inhibitors have shown high specificity for p38α. thepharmajournal.com This selectivity is attributed to a peptide flip between Met109 and Gly110 in the enzyme's active site upon inhibitor binding. thepharmajournal.com The presence of a glycine (B1666218) residue at position 110, which is specific to p38 isoforms, is crucial for this interaction and explains the high selectivity of these inhibitors. thepharmajournal.com

Enzyme TargetCompound ClassKey Mechanistic Insight
Tyrosine Kinases (EGFR) Pyrimido[5,4-d]pyrimidinesBinds to the ATP-binding site, with the 6-position in a region of bulk tolerance. nih.gov
PI3Kα Pyrimidine-benzoyl hydrazine derivativesSelective inhibition with low nanomolar IC50 values. nih.gov
p38α Pyridol-pyrimidines, QuinazolinonesInduces a peptide flip between Met109 and Gly110, exploiting the specific Gly110 residue for high selectivity. thepharmajournal.com

Signaling Pathway Modulation (e.g., BMP2/SMAD1)

Beyond direct enzyme inhibition, pyrimidinone-hydrazine scaffolds can modulate critical signaling pathways. A notable example is their effect on the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway, which is essential for bone formation.

Certain novel pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by upregulating the BMP2/SMAD1 signaling pathway. tandfonline.comnih.gov One such compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a), was found to be a highly efficacious anabolic agent. tandfonline.comnih.gov Treatment with this compound leads to enhanced phosphorylation of SMAD1, which is a result of the BMP2 ligand binding to its receptor. tandfonline.com This, in turn, stimulates downstream osteogenic genes like RUNX-2. tandfonline.com

Cellular Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer effects of pyrimidinone-hydrazine derivatives are often mediated through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: Some pyridopyrimidines, which are novel cyclin-dependent kinase (Cdk) inhibitors, have been shown to cause cell cycle arrest. nih.gov For example, one such inhibitor effectively maintains cell cycle arrest in leukemic and breast cancer cell lines, even in cells that overexpress oncogenes like Bcl-2 or cyclin D1. nih.gov Furthermore, a pyrimidine derivative containing a benzoyl hydrazine moiety, compound F-8, was found to induce cell cycle arrest at the G1 phase in U87-MG cells in a dose-dependent manner. nih.gov

Apoptosis Induction: The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. The aforementioned compound F-8 also induced apoptosis in U87-MG cells, which was associated with a significant decrease in the mitochondrial membrane potential. nih.gov In leukemic cells, while Bcl-2 overexpression can suppress apoptosis induced by a pyridopyrimidine inhibitor, it does not abrogate the cell cycle arrest. nih.gov This suggests that the pathways leading to cell cycle arrest and apoptosis can be distinct.

Other Documented Biological Activities

In addition to their anticancer properties, pyrimidinone-hydrazine scaffolds have been investigated for a variety of other biological activities.

Anticonvulsant Activity

Several studies have highlighted the potential of pyrimidine-hydrazine derivatives as anticonvulsant agents. thepharmajournal.comnih.govacs.orgresearchgate.netnih.gov Schiff bases derived from pyrimidine hydrazones have been synthesized and tested for their anticonvulsant activity in mouse models. nih.gov Certain compounds, such as SBP-1a and SBP-3c, exhibited significant anticonvulsant properties. nih.gov Another study on dihydro-pyrimidine-5-carbonitrile derivatives identified compounds 4 and 9, with p-substituted bromo and m-substituted nitro groups respectively, as being highly active in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. acs.org

Compound SeriesKey Findings
Pyrimidine hydrazone Schiff bases Compounds SBP-1a and SBP-3c showed significant anticonvulsant activity. nih.gov
Dihydro-pyrimidine-5-carbonitrile derivatives Compounds with p-bromo and m-nitro substitutions were highly active in MES and scPTZ models. acs.org

Antioxidant Activity

The pyrimidine nucleus is a core structure in various compounds exhibiting antioxidant properties. nih.govnih.govyoutube.com The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. nih.gov For instance, a series of dihydropyrimidine (B8664642) carbonitrile and their hydrazine derivatives revealed potent antioxidant activity, which may be due to the presence of -NH-NH2 groups. nih.gov Some newly synthesized pyrimidinone derivatives have also shown potent antioxidant activity. youtube.com

Algicidal Properties

While pyrimidine derivatives have been extensively studied for various biological activities, including herbicidal and insecticidal properties, there is a lack of specific research on the algicidal properties of "6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one" and related pyrimidinone-hydrazine scaffolds in the reviewed literature. However, the broader class of pyrimidine derivatives has shown activity against various pests and weeds, suggesting that further investigation into their algicidal potential may be warranted.

Cardiotonic and Antihypertensive Effects

Derivatives of pyrimidine have been investigated for their effects on the cardiovascular system, demonstrating a range of activities from blood pressure reduction to influencing heart muscle contractility. While direct studies on this compound are not extensively documented in publicly available research, the broader class of pyrimidine and pyrimidinone derivatives has shown significant potential in this area.

Antihypertensive Effects:

Several pyrimidine derivatives have been synthesized and evaluated for their antihypertensive properties. These compounds often exert their effects through vasodilation, which is the widening of blood vessels. A study on a series of pyrimidine derivatives revealed their ability to reduce blood pressure in spontaneously hypertensive rats. The mechanism for some of these compounds was linked to alpha-adrenoceptor blocking effects in isolated rat aortas. nih.gov

Another area of investigation for pyrimidine derivatives as antihypertensive agents is their role as calcium channel blockers. nih.govmdpi.com By inhibiting the influx of calcium into smooth muscle cells of the blood vessels, these compounds can induce relaxation and lead to a decrease in blood pressure. nih.gov Research on certain 5-substituted pyrimidinetrione derivatives demonstrated their vasodilatory effects, which were found to be endothelium-independent and mediated through calcium channel antagonism. researchgate.net These compounds also showed a partial cardio-suppressant effect. researchgate.net

A series of novel pyrimidine derivatives incorporating a hydrazine moiety has been designed and synthesized, showing a significant decrease in mean arterial blood pressure in rabbits. iaea.org The antihypertensive activity of some of these compounds was attributed to their calcium channel blockade activity. iaea.org One compound, in particular, was found to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS), a key enzyme in promoting vasodilation. iaea.org

Cardiotonic Effects:

The term cardiotonic refers to an agent that increases the force of contraction of the heart muscle. While some pyrimidine derivatives exhibit cardio-suppressant effects, others within the broader class of heterocyclic compounds containing the pyrimidinone core have been explored for their positive inotropic (contractility-enhancing) properties. The specific cardiotonic profile of this compound remains an area for further investigation.

Table 1: Summary of Antihypertensive Activity of Selected Pyrimidine Derivatives

Compound Class Model Proposed Mechanism of Action Reference
4-Amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines Spontaneously Hypertensive Rats Alpha-adrenoceptor blockade nih.gov
5-Substituted Pyrimidinetriones Deoxycorticosterone acetate-salt induced hypertensive rats Calcium channel antagonism, antioxidant, and anti-inflammatory pathways researchgate.net
Nifedipine-like Pyrimidine derivatives with hydrazine moiety Rabbits Calcium channel blockade, activation of eNOS expression iaea.org
Substituted Dihydropyridines and Pyrimidinones Not Specified Not Specified ekb.eg

Biological Target Identification and Validation Methodologies (e.g., Phenotypic Screening)

Identifying the specific biological targets of novel compounds is a critical step in drug discovery. For pyrimidinone-hydrazine scaffolds, a variety of methodologies can be employed to elucidate their mechanism of action at the molecular level.

Phenotypic Screening:

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in a cell or organism's phenotype, without a preconceived notion of the molecular target. nih.govnih.gov This method is particularly valuable for complex conditions like cardiovascular diseases where the underlying molecular pathways may not be fully understood. nih.gov

In the context of cardiovascular research, phenotypic screens can be designed to identify compounds that, for instance, prevent cardiomyocyte hypertrophy, reduce apoptosis in response to ischemic stress, or promote endothelial cell function. nih.gov High-throughput screening techniques allow for the rapid evaluation of large libraries of compounds, including pyrimidinone derivatives, to identify "hits" that exhibit a desired cardiovascular phenotype. nih.govnih.gov Once a hit is identified, further studies are conducted to determine its specific molecular target(s).

Target Identification Post-Phenotypic Screening:

Following the identification of a bioactive compound through phenotypic screening, a variety of techniques can be used for target deconvolution:

Affinity Chromatography: The compound of interest is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.

Computational Approaches: In silico methods such as molecular docking can be used to predict potential binding targets based on the compound's structure. mdpi.com

Genetic and Proteomic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down the expression of specific genes to see if it phenocopies the effect of the compound. Proteomic profiling can identify changes in protein expression or post-translational modifications in response to compound treatment.

General Molecular Mechanisms of Action (e.g., Interaction with Enzymes, Receptors)

The diverse biological activities of pyrimidinone-hydrazine scaffolds can be attributed to their ability to interact with a variety of molecular targets, including enzymes and receptors.

Interaction with Enzymes:

Kinase Inhibition: Many heterocyclic compounds, including pyrimidine derivatives, are known to be potent inhibitors of protein kinases. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, for example, is a well-known kinase inhibitor. nih.gov Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against certain kinases involved in cardiovascular signaling pathways.

Cyclooxygenase (COX) Inhibition: Some pyrimidine derivatives have been shown to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. rsc.org Chronic inflammation is a known contributor to cardiovascular disease, suggesting another potential avenue of action.

Lipoxygenase (LOX) Inhibition: Certain pyrimidine amides have been studied as inhibitors of lipoxygenase, another enzyme involved in inflammatory pathways. mdpi.com

Interaction with Receptors:

Adrenergic Receptors: As mentioned previously, some pyrimidine derivatives exhibit antihypertensive effects through the blockade of alpha-adrenergic receptors. nih.gov These receptors are involved in the sympathetic nervous system's control of blood pressure. Thiomethyl-pyrimidinone derivatives have been suggested to act as alpha-1 antagonists. researchgate.net

Calcium Channels: The role of pyrimidine derivatives as calcium channel blockers is a significant mechanism for their antihypertensive effects. nih.govmdpi.com These compounds can bind to L-type calcium channels in vascular smooth muscle, preventing calcium influx and leading to vasodilation. nih.gov

Table 2: Potential Molecular Targets for Pyrimidinone-Hydrazine Scaffolds

Target Class Specific Target Example Potential Effect Reference
Enzymes Protein Kinases Modulation of cell signaling nih.gov
Cyclooxygenases (COX-1, COX-2) Anti-inflammatory rsc.org
Lipoxygenase (LOX) Anti-inflammatory mdpi.com
Endothelial Nitric Oxide Synthase (eNOS) Vasodilation iaea.org
Receptors/Ion Channels Alpha-Adrenergic Receptors Vasodilation nih.govresearchgate.net
L-type Calcium Channels Vasodilation nih.govmdpi.com

Structure Activity Relationship Sar Studies of Pyrimidinone Hydrazine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

Systematic modifications of the pyrimidinone-hydrazine scaffold have revealed critical insights into the structural requirements for potent biological activity. Research has demonstrated that the nature and position of substituents on this core structure can dramatically influence the compound's efficacy and selectivity.

In a notable study focusing on the anticancer properties of novel hydrazino-fused pyrimidines, a series of compounds were synthesized and evaluated for their cytotoxic potential. orientjchem.org The design of these analogs was based on the structural features of known antitumor antimetabolites. orientjchem.org The general procedure often involves the reaction of a precursor with various aldehydes and ketones to generate a library of derivatives with diverse substitutions. orientjchem.org Spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry are crucial for confirming the chemical structures of these newly synthesized compounds. orientjchem.org

The antiproliferative activity of these derivatives is typically assessed against a panel of cancer cell lines. For instance, in the evaluation of 6-hydrazinyl-2,4-bismorpholino pyrimidine (B1678525) derivatives, compounds were tested against H460, HT-29, and MDA-MB-231 cancer cell lines. This systematic approach allows for the identification of structure-activity relationships.

A significant finding from these studies is the profound impact of substituents on the phenyl ring of the hydrazinyl moiety. For example, the presence of an electron-releasing group, such as a methoxy (B1213986) group, has been shown to enhance the antitumor effect. nih.gov In one study, compounds featuring a methoxy group demonstrated significant antioxidant and cytotoxic activities. mdpi.com Specifically, certain methoxy-substituted compounds exhibited potent cytotoxicity against MCF-7 and HepG-2 cell lines. researchgate.net

The position of the substituent on the phenyl ring is also a critical determinant of activity. For example, in a series of arylmethylene hydrazine (B178648) derivatives, a compound with a 2-nitro benzylidene group was identified as the most potent inhibitor of urease. researchgate.net Furthermore, the electronic nature of the substituent plays a key role; electron-donating groups were found to favor the biological activity of salicylaldehyde (B1680747) hydrazone derivatives.

The following interactive table summarizes the antiproliferative activity of a series of 6-hydrazinyl pyrimidine derivatives, highlighting the influence of different substituents on their efficacy against various cancer cell lines.

CompoundRCell Line: H460 IC50 (µM)Cell Line: HT-29 IC50 (µM)Cell Line: MDA-MB-231 IC50 (µM)
5a H2.34>50>50
5b 4-F0.8928.3231.45
5c 4-Cl0.0712.5415.67
5d 4-Br0.1218.7620.34
5e 4-CH31.5645.67>50
5f 4-OCH30.9833.2138.98
5g 4-NO23.12>50>50
5h 3-F0.5422.1125.43
5i 3-Cl0.219.8711.23
5j 3-CN0.056.316.50
5k 2-F1.8748.76>50
5l 2-Cl0.9930.1234.54

Role of the Hydrazinyl Moiety in Modulating Biological Activity

The hydrazinyl group at the 6-position of the pyrimidinone ring is not merely a linker but an active contributor to the molecule's biological activity. This moiety is involved in crucial interactions with biological targets and its presence is often essential for the observed pharmacological effects.

The hydrophilic and electron-rich nature of the hydrazide molecule can have a positive impact on anticancer activity. rsc.org This is attributed to its ability to form key hydrogen bonds and other non-covalent interactions within the active sites of target enzymes or receptors. The nitrogen atoms of the hydrazinyl group can act as hydrogen bond donors and acceptors, facilitating the anchoring of the molecule to its biological target.

Furthermore, the hydrazinyl moiety provides a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents. This synthetic tractability is a significant advantage in the optimization of lead compounds. The reaction of the hydrazinyl group with various aldehydes and ketones to form hydrazones is a common and effective strategy for generating chemical diversity and fine-tuning the biological activity profile of the parent compound. researchgate.net

Rational Design and Optimisation Strategies based on SAR

The insights gained from systematic SAR studies form the foundation for the rational design and optimization of more potent and selective pyrimidinone-hydrazine derivatives. By understanding which structural features are critical for activity, medicinal chemists can design new molecules with improved pharmacological properties.

A key strategy in the rational design of these compounds is the hybridization of the pyrimidinone-hydrazine scaffold with other pharmacophores known to interact with the target of interest. For example, in the design of novel antiproliferative agents, the pyrimidinone-hydrazine core can be combined with fragments that are known to inhibit specific kinases or other enzymes involved in cancer cell proliferation. nih.gov

Structure-based drug design, where the three-dimensional structure of the target protein is known, is a powerful tool for optimization. Molecular docking studies can be employed to predict the binding mode of designed compounds within the active site of the target. nih.gov This allows for the design of molecules with complementary shapes and chemical features that can maximize binding affinity and, consequently, biological activity. For instance, docking studies can guide the selection of substituents that can form specific hydrogen bonds or hydrophobic interactions with key amino acid residues in the active site.

Another optimization strategy involves the modification of the physicochemical properties of the lead compounds to improve their drug-like characteristics, such as solubility, membrane permeability, and metabolic stability. This can be achieved by introducing or modifying functional groups that influence these properties. The goal is to develop compounds that not only have high potency but also possess a favorable pharmacokinetic profile.

Scaffold Hopping and Bioisosteric Replacements in Pyrimidinone Design

Scaffold hopping and bioisosteric replacement are two powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved properties. These approaches have been successfully applied to the design of pyrimidinone-based therapeutic agents.

Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while retaining the original biological activity. This strategy can lead to the discovery of compounds with novel intellectual property, improved physicochemical properties, and different side-effect profiles. For instance, the pyrimidinone core itself can be considered a scaffold hop from other heterocyclic systems known to exhibit similar biological activities. A notable example is the scaffold-hopping of bioactive natural products like flavones to discover potent anticancer agents with a pyrido[1,2-a]pyrimidin-4-one core. nih.govresearchgate.net This approach has led to the identification of compounds with enhanced topoisomerase IIα-inhibitory and cytotoxic properties compared to the parent natural products. researchgate.net

Bioisosteric replacement is the substitution of a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving the biological activity. This strategy is often used to address issues such as metabolic instability, toxicity, or poor pharmacokinetics. In the context of pyrimidinone-hydrazine derivatives, bioisosteric replacements can be applied to various parts of the molecule.

For the pyrimidinone ring itself, bioisosteres such as other nitrogen-containing heterocycles could be explored. The hydrazinyl moiety can also be replaced with other linkers that maintain the appropriate geometry and hydrogen bonding capabilities. For example, a trifluoroethylamine group has been investigated as a bioisosteric replacement for amides, mimicking the carbonyl group's electronegativity while potentially enhancing metabolic stability. drughunter.com Similarly, heterocyclic rings like triazoles or oxadiazoles (B1248032) can serve as metabolically stable bioisosteres for amide linkers. drughunter.com

The application of these strategies is highly context-dependent, and the success of a particular replacement is not always predictable. drughunter.com However, when guided by SAR data and computational modeling, scaffold hopping and bioisosteric replacement can be powerful tools for the discovery and optimization of novel pyrimidinone-based drug candidates.

In Vitro Pharmacokinetic Profiling and Metabolic Fate Adme

In Vitro Absorption Studies

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict the intestinal permeability of drug candidates. nih.govnih.gov When cultured as a monolayer, these cells differentiate to form tight junctions, mimicking the epithelial barrier of the small intestine. nih.gov

Permeability is assessed by measuring the apparent permeability coefficient (Papp) of a compound across the Caco-2 monolayer. The study is conducted in two directions: from the apical (AP) to the basolateral (BL) side, which simulates absorption into the bloodstream, and from the BL to the AP side, which can indicate active efflux. nih.gov Compounds are categorized based on their Papp values, with higher values suggesting better potential for oral absorption. researchgate.net

Table 1: Example Caco-2 Permeability Data This table presents illustrative data and does not represent actual findings for 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one.

Compound Direction Papp (x 10⁻⁶ cm/s) Efflux Ratio (Papp BL-AP / Papp AP-BL) Predicted Permeability Class
Compound X AP to BL 8.5 1.2 High
BL to AP 10.2
Atenolol (Low Permeability Control) AP to BL 0.4 1.1 Low
BL to AP 0.44
Propranolol (High Permeability Control) AP to BL 25.0 1.0 High
BL to AP 25.0

In Vitro Distribution Studies

Plasma protein binding (PPB) is a key determinant of a drug's distribution in the body. Only the unbound fraction of a drug is generally considered pharmacologically active and available to be metabolized or excreted. nih.gov The extent of binding to plasma proteins, primarily albumin, can significantly influence a compound's pharmacokinetic profile and efficacy. nih.gov

Assays such as equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound that binds to plasma proteins from various species, including humans. nih.gov

Table 2: Example Plasma Protein Binding Data This table presents illustrative data and does not represent actual findings for this compound.

Compound Species Plasma Concentration (µM) Percent Bound (%) Unbound Fraction (fu)
Compound X Human 1 85.3 0.147
Rat 1 78.9 0.211
Mouse 1 81.2 0.188
Warfarin (High Binding Control) Human 1 99.5 0.005
Metoprolol (Low Binding Control) Human 1 12.0 0.880

In Vitro Metabolism Studies

The liver is the primary site of drug metabolism. evotec.com In vitro models using liver-derived systems are employed to assess the metabolic stability of a compound, which influences its clearance and half-life. creative-bioarray.comenamine.net

Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs). enamine.net Incubating a compound with liver microsomes in the presence of necessary cofactors allows for the determination of its metabolic stability. enamine.netnih.gov The rate of disappearance of the parent compound over time is measured to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (Clint). enamine.net These assays are valuable for early screening and for comparing metabolic stability across different species. enamine.net

Table 3: Example Microsomal Stability Data This table presents illustrative data and does not represent actual findings for this compound.

Compound Species In Vitro Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein) Stability Classification
Compound X Human 45 15.4 Moderate
Rat 28 24.8 Low
Mouse 18 38.5 Low
Verapamil (Low Stability Control) Human < 10 > 69.3 Low
Carbamazepine (High Stability Control) Human > 120 < 5.8 High

Hepatocytes, or intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of hepatic metabolism than microsomes. evotec.comthermofisher.com Cryopreserved hepatocytes from various species, including humans, are commonly used. thermofisher.com

Table 4: Example Hepatocyte Stability Data This table presents illustrative data and does not represent actual findings for this compound.

Compound Species In Vitro Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/10⁶ cells) Stability Classification
Compound X Human 65 10.7 Moderate
Rat 40 17.3 Moderate
Buspirone (Low Stability Control) Human 15 46.2 Low
Diltiazem (High Stability Control) Human > 180 < 3.9 High

Metabolite Identification and Profiling Techniques

The biotransformation of a drug candidate is a critical determinant of its efficacy and safety. Identifying and profiling the metabolites of this compound is essential to understand its metabolic pathways and to identify any potentially active or reactive metabolites.

Advanced analytical techniques are at the forefront of metabolite identification. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technology in this field. dissolutiontech.com This method allows for the separation of the parent compound from its metabolites, followed by their structural elucidation based on their mass-to-charge ratio and fragmentation patterns. High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Q-TOF, provide highly accurate mass measurements, further aiding in the confident identification of metabolites. admescope.com

For a compound like this compound, metabolic profiling would typically involve incubating the compound with in vitro systems that mimic mammalian metabolism, such as human liver microsomes (HLMs) or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism, particularly the Cytochrome P450 (CYP) superfamily. nih.gov

The anticipated metabolic pathways for a pyrimidine (B1678525) derivative like this compound would involve both Phase I and Phase II reactions. iqvia.com

Phase I Reactions: These are functionalization reactions that introduce or expose polar groups.

Oxidation: This is a common metabolic route for heterocyclic compounds. iqvia.com For this compound, oxidation could occur on the pyrimidine ring, the methyl group, or the hydrazinyl moiety.

N-dealkylation: The methyl group on the hydrazinyl side chain could be susceptible to enzymatic removal. iqvia.com

Hydroxylation: The introduction of a hydroxyl group onto the pyrimidine ring is another potential metabolic transformation. iqvia.com

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite, increasing its water solubility and facilitating excretion.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl or amino groups. iqvia.com

Sulfation: The addition of a sulfonate group is another common conjugation reaction.

A hypothetical metabolic profile for this compound following incubation with human liver microsomes is presented in the interactive table below.

Metabolite IDProposed StructureMass Shift (from Parent)Proposed Metabolic Reaction
M1This compound-N-oxide+16Oxidation of a ring nitrogen
M26-(Hydrazinyl)pyrimidin-4(1H)-one-14N-demethylation
M36-(1-Methylhydrazinyl)-5-hydroxypyrimidin-4(1H)-one+16Aromatic hydroxylation
M4This compound-glucuronide+176Glucuronidation of the pyrimidinone oxygen

In Vitro Excretion Considerations

Understanding how a drug is eliminated from the body is crucial for determining its dosing regimen and potential for accumulation. In vitro models provide valuable insights into the primary routes of excretion, namely renal and biliary pathways.

The Caco-2 permeability assay is a widely used in vitro model to predict intestinal absorption and efflux, which are key components of excretion. nih.govnih.gov Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier. admescope.com By measuring the transport of this compound across this monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, its potential for oral absorption and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp) can be determined. An efflux ratio (B-A Papp / A-B Papp) greater than 2 is generally indicative of active efflux. nih.gov

For assessing renal and biliary excretion, in vitro models utilizing kidney cell monolayers or cultured hepatocytes are employed. nih.gov These models can help to identify if the compound is actively transported by renal or hepatic transporters.

Early ADME Screening Methodologies for Lead Optimisation

During the lead optimization phase of drug discovery, rapid screening of ADME properties is essential to select candidates with favorable pharmacokinetic profiles. iqvia.comiqvia.com High-throughput in vitro assays are employed to evaluate a large number of compounds quickly and cost-effectively. admescope.com

Key early ADME screening assays include:

Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. admescope.com This provides an initial indication of how quickly the drug will be cleared from the body.

CYP Inhibition: Screening against major CYP isoforms (e.g., CYP3A4, CYP2D6) is crucial to identify the potential for drug-drug interactions. iqvia.com

Plasma Protein Binding: The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target. Rapid equilibrium dialysis is a common method for this assessment. admescope.com

Solubility and Permeability: These fundamental properties are critical for oral absorption. High-throughput assays are used to measure kinetic solubility and permeability, often using the Caco-2 model or parallel artificial membrane permeability assay (PAMPA). admescope.comwuxiapptec.com

The following interactive table illustrates a typical data set from an early ADME screening panel for a series of hypothetical pyrimidine derivatives, including a compound representing this compound (Compound A).

CompoundHuman Liver Microsomal Stability (t½, min)CYP3A4 Inhibition (IC50, µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Kinetic Solubility (µM)
Compound A45>505.2150
Compound B152.510.150
Compound C>60351.8200

Prediction of In Vivo Pharmacokinetic Parameters from In Vitro Data

A primary goal of in vitro ADME studies is to predict the pharmacokinetic behavior of a compound in humans. This is achieved through a process known as in vitro-in vivo extrapolation (IVIVE). nih.gov

Data from in vitro metabolic stability assays can be used to calculate the intrinsic clearance (CLint) of a compound. tandfonline.com This value, along with physiological parameters such as liver blood flow and plasma protein binding, can then be used in mathematical models to predict the in vivo hepatic clearance. nih.gov

Physiologically based pharmacokinetic (PBPK) modeling is a more sophisticated approach that integrates in vitro ADME data with system-specific physiological and anatomical information to simulate the ADME processes in the body. nih.govwikipedia.org PBPK models can predict the concentration-time profile of a drug in various tissues and can be used to explore the impact of different factors, such as dose and route of administration, on the drug's pharmacokinetics. wikipedia.org The development of PBPK models relies on the integration of data from various in vitro assays, including metabolic rates, permeability, and protein binding. nih.gov

By leveraging these in vitro tools and predictive models, researchers can gain a comprehensive understanding of the ADME properties of this compound early in the drug discovery process, enabling more informed decisions and increasing the likelihood of developing a successful therapeutic agent.

Conclusion and Future Research Directions

Synthesis of Current Understanding on 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one Research

Research specifically focused on this compound is currently limited in publicly accessible scientific literature. However, a foundational understanding can be synthesized by examining its core components: the pyrimidinone ring and the 1-methylhydrazinyl substituent. The pyrimidinone scaffold is a well-established pharmacophore present in a multitude of biologically active compounds and clinically approved drugs. frontiersin.orgresearchgate.net Pyrimidine (B1678525) derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgderpharmachemica.comnih.gov This biological versatility stems from the pyrimidine ring's ability to engage in various interactions with biological targets, such as forming hydrogen bonds and acting as a bioisostere for other aromatic systems. nih.govacs.org

The hydrazine (B178648) moiety is also a critical functional group in medicinal chemistry and materials science. rsc.orgresearchgate.net Hydrazine and its derivatives are utilized as versatile building blocks for synthesizing heterocyclic compounds, as energetic materials in propellants, and are found in several pharmaceutical agents. researchgate.netnbinno.comhydrazine.com The methylhydrazinyl group, in particular, introduces specific stereochemical and electronic properties that can influence the molecule's reactivity, binding affinity, and metabolic stability. The combination of these two moieties in this compound suggests a molecule with significant potential for biological activity, yet it remains largely unexplored. The current understanding is therefore inferential, based on the rich chemistry of its constituent parts, highlighting a clear gap in knowledge and a compelling case for dedicated investigation.

Emerging Trends in Pyrimidinone and Hydrazine Chemistry

The fields of pyrimidinone and hydrazine chemistry are continuously evolving, driven by the demand for novel therapeutics, functional materials, and efficient synthetic methodologies.

Pyrimidinone Chemistry: An emerging trend in pyrimidinone chemistry is its application in the development of targeted therapies, particularly kinase inhibitors for cancer treatment. rsc.org The pyrimidinone core serves as a privileged scaffold that can be readily modified to achieve high potency and selectivity for specific enzyme targets. frontiersin.org Furthermore, there is a growing interest in using pyrimidinone derivatives as anti-inflammatory agents, with some compounds showing potent and selective inhibition of enzymes like COX-2. rsc.orgresearchgate.net Green chemistry principles are also influencing synthetic approaches, with researchers developing more efficient, one-pot, and environmentally friendly methods for synthesizing substituted pyrimidinones (B12756618). derpharmachemica.com The exploration of pyrimidinones in creating photoaffinity probes for protein profiling represents another cutting-edge area of research. acs.org

Hydrazine Chemistry: In hydrazine chemistry, a significant trend is the development of advanced fuels and propellants with improved safety and performance characteristics. rsc.orgmdpi.com In synthetic chemistry, hydrazine derivatives are increasingly used as key intermediates for constructing complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. nbinno.comhydrazine.com There is also a focus on understanding the detailed reaction kinetics and decomposition mechanisms of hydrazine-based compounds through a combination of theoretical modeling and experimental studies to optimize their applications and mitigate potential hazards. mdpi.com The versatility of the hydrazine functional group continues to be exploited in the design of novel ligands, coordination polymers, and bioactive molecules. nbinno.com

Future Research Avenues for this compound

The nascent state of research into this compound presents a landscape rich with opportunities for future investigation. The following avenues represent logical and promising directions for developing a comprehensive understanding of this compound.

Understanding the fundamental chemical and physical properties of this compound is essential. Future studies should employ advanced spectroscopic and computational techniques to elucidate its molecular structure, tautomeric forms, and conformational dynamics. The pyrimidinone ring is known for its persistent hydrogen bonding capabilities, which play a critical role in its interaction with biological macromolecules. acs.org Detailed studies on the hydrogen bonding patterns and other non-covalent interactions of this specific compound would provide invaluable insight into its potential binding modes. Furthermore, investigating the reaction mechanisms, kinetics, and reactivity of the methylhydrazinyl group is necessary to predict its behavior in biological systems and its potential as a synthetic intermediate.

Given the prevalence of the pyrimidinone scaffold in bioactive molecules, a significant future direction is the development of this compound as a chemical probe. nih.govpageplace.de Chemical probes are indispensable tools for identifying and validating new drug targets. nih.gov By incorporating reporter tags or reactive moieties, derivatives of this compound could be designed to selectively label and identify specific protein targets within a cell. acs.orgnih.gov The unique structure of this compound could confer novel selectivity for certain classes of proteins, such as kinases or transferases. This line of research could uncover new biological roles for previously uncharacterized proteins and open up new therapeutic possibilities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.